molecular formula C19H20N2O6 B2406708 methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758704-27-7

methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2406708
CAS No.: 758704-27-7
M. Wt: 372.377
InChI Key: UEIYZJVRZWSAFO-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a pyrano-pyridine derivative characterized by a fused bicyclic core, a methyl carboxylate ester at position 3, and a 2,3-dimethoxyphenyl substituent at position 2. The compound’s structure is stabilized by intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, a common feature in pyrano-pyridine systems . Its synthesis typically involves multi-component reactions under reflux conditions, as seen in analogous compounds .

Properties

IUPAC Name

methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-9-8-12-14(18(22)21-9)13(15(17(20)27-12)19(23)26-4)10-6-5-7-11(24-2)16(10)25-3/h5-8,13H,20H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIYZJVRZWSAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C(=CC=C3)OC)OC)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C18H16N2O5C_{18}H_{16}N_{2}O_{5} and a molecular weight of approximately 340.33 g/mol. Its structure features multiple functional groups including an amino group, carboxylate, and keto groups, which are crucial for its biological activity.

Biological Activities

  • Anticancer Properties :
    • Preliminary studies indicate that the compound exhibits promising anticancer activity against various cancer cell lines, particularly HeLa cells. The unique structural characteristics may facilitate effective inhibition of cell proliferation.
    • Related compounds in the pyrano[3,2-c]pyridine class have demonstrated significant cytotoxic effects and apoptosis induction in cancer cells, suggesting that this compound may share similar mechanisms .
  • Anti-inflammatory Effects :
    • Compounds with similar structural motifs have been shown to possess anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 makes these compounds potential candidates for treating inflammatory diseases .
  • Antimicrobial Activity :
    • Various derivatives of pyrano[3,2-c]pyridine have demonstrated antimicrobial properties against a range of pathogens. This suggests that this compound may also exhibit similar activities .

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic pathways that typically involve multicomponent reactions or cyclization methods. These methods allow for the introduction of diverse substituents that can enhance biological activity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the aromatic rings and the position of substituents significantly influence the biological activity of pyrano[3,2-c]pyridine derivatives. For instance:

  • Substituents at the C4 position on the aryl ring have been shown to enhance both anti-inflammatory and anticancer activities.
  • Electron-withdrawing or electron-donating groups can modulate the potency and selectivity of these compounds against specific biological targets .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Anticancer Activity : In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential.
  • Anti-inflammatory Studies : Compounds were evaluated for their ability to inhibit cytokine production in human peripheral blood mononuclear cells (PBMCs), with some showing more than 50% inhibition at low concentrations .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic uses:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrano[3,2-c]pyridines, including this compound, possess significant antimicrobial properties. They have been effective against various bacterial strains, indicating their potential as antibiotic agents .
  • Antiviral Properties : Research indicates that certain derivatives can inhibit the replication of viruses, suggesting applications in antiviral therapies .
  • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis .
  • Neuroprotective Effects : The compound has shown promise in neuropharmacology, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It acts by inhibiting enzymes like monoamine oxidase and acetylcholinesterase, which are implicated in cognitive decline .

Case Studies

  • In Vitro Study on MCF-7 Cells :
    • A study evaluated the cytotoxicity of methyl 2-amino derivatives against MCF-7 cells. The results indicated varying degrees of cytotoxicity among different derivatives, with some showing significant selectivity towards cancer cells .
  • Molecular Docking Studies :
    • Computational studies have suggested that the compound can effectively bind to target proteins involved in cancer signaling pathways. This supports its potential use as a multi-target drug candidate for cancer therapy .
Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
AntiviralInhibition of viral replication
CytotoxicityInduction of apoptosis in cancer cells
NeuroprotectionInhibition of neurotoxic enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly influences physicochemical and structural properties. Key comparisons include:

Compound Name Substituent at Position 4 Functional Group at Position 3 Melting Point (°C) Yield (%) Reference
Target Compound 2,3-Dimethoxyphenyl Methyl carboxylate Not reported Not given -
Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate (3z) 4-Methoxyphenyl Methyl carboxylate 241–243 62
2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile 2,3-Dimethoxyphenyl Cyano Not reported Not given
2-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl Cyano Not reported Not given
  • Functional Group Impact: Replacing the methyl carboxylate (target compound) with a cyano group (as in ) reduces hydrogen-bonding capacity but increases lipophilicity, which may affect solubility and crystallization behavior.

Modifications in the Pyran Ring and Side Chains

Variations in the pyran ring’s substituents and side chains alter molecular conformation and reactivity:

Compound Name Substituent at Position 6 Additional Features Synthesis Method Reference
Target Compound None (5,6-dihydro structure) 7-Methyl group Reflux with triethylamine -
Methyl 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate 2-Methoxyethyl Trifluoromethylphenyl at position 4 Multi-component reaction
Methyl 2-amino-6-benzyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate (3aa) Benzyl 4-Methoxyphenyl Reflux in 1,4-dioxane with TEA
  • Position 6 Substitutions : The 2-methoxyethyl group in introduces flexibility and polarity, while the benzyl group in 3aa enhances aromatic interactions. The target compound’s lack of a substituent at position 6 simplifies its conformational landscape.

Crystallographic and Hydrogen-Bonding Patterns

  • Hydrogen Bonding: The amino and carbonyl groups in the target compound likely form intramolecular hydrogen bonds, stabilizing the bicyclic core. Similar patterns are observed in 3z and 3aa .
  • Crystal Packing : Substituents like the 2,3-dimethoxyphenyl group may induce specific puckering geometries in the pyran ring, as discussed in Cremer-Pople ring analysis .

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